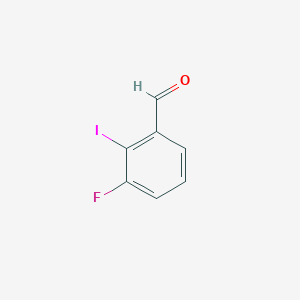

3-Fluoro-2-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQXTVHJKVPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652910 | |

| Record name | 3-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905808-02-8 | |

| Record name | 3-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

CAS Number: 905808-02-8

Introduction

3-Fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho and meta to the aldehyde group respectively, imparts distinct reactivity and properties that are highly sought after in the design of complex molecular architectures. The presence of three different functional groups—an aldehyde, a fluoro substituent, and an iodo substituent—on a single aromatic ring provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 905808-02-8 | [1] |

| Molecular Formula | C₇H₄FIO | [1] |

| Molecular Weight | 250.01 g/mol | |

| Appearance | Typically a solid | |

| SMILES | O=Cc1cccc(F)c1I | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A common method involves the ortho-iodination of a fluorobenzaldehyde precursor or the formylation of a corresponding fluoro-iodobenzene derivative. While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and illustrative synthetic route can be adapted from established methodologies for similar halogenated benzaldehydes.

One such logical approach would be the oxidation of the corresponding benzyl alcohol, 3-fluoro-2-iodobenzyl alcohol. This precursor could potentially be synthesized from 3-fluoro-2-iodotoluene via radical bromination followed by hydrolysis.

A representative, albeit for an isomeric compound (4-fluoro-3-iodobenzaldehyde), two-step synthesis from a substituted toluene is presented below to illustrate the general principles that could be adapted.[2]

Illustrative Two-Step Synthesis Protocol (adapted for this compound):

Step 1: Radical Bromination of 3-Fluoro-2-iodotoluene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-iodotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-iodobenzyl bromide.

Step 2: Oxidation to this compound

-

Dissolve the crude 3-fluoro-2-iodobenzyl bromide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.0 eq.) and heat the mixture.

-

Monitor the reaction for the formation of the aldehyde.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

FT-IR Spectroscopy

The Infrared (IR) spectrum is a valuable tool for identifying the key functional groups.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[3]

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.[3]

-

C-F Stretch: A strong band in the 1250-1100 cm⁻¹ region.[4]

-

Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 250. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1), the loss of the CHO group (M-29) to give a halophenyl cation, and the loss of carbon monoxide (M-28).[5][6]

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmaceutical agents, particularly in the fields of oncology and kinase inhibition.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8] The benzamide scaffold is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[9] this compound can be readily converted to the corresponding 3-fluoro-2-iodobenzamide, which serves as a crucial precursor. The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity and optimize the inhibitor's binding affinity and pharmacokinetic properties.[9] Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—received approval for the treatment of various cancers.[10]

Caption: Synthetic workflow from this compound to PARP inhibitors.

Synthesis of Kinase Inhibitors

Kinase inhibitors are another important class of targeted cancer therapies that interfere with signaling pathways crucial for tumor growth and proliferation.[11] Substituted benzaldehydes and their derivatives are frequently employed as starting materials in the synthesis of various kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and the RAS-RAF-MEK-ERK pathway.[12][13] The aldehyde functionality of this compound can be utilized in reactions such as reductive amination to build complex side chains, while the iodo group allows for the introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions. This modular approach is highly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Versatility of this compound in kinase inhibitor synthesis.

Safety and Handling

General Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Skin Irritation: Causes skin irritation.[14]

-

Eye Irritation: Causes serious eye irritation.[14]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules, including PARP and kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling practices is essential for harnessing its full potential in the laboratory. As research in targeted therapies continues to expand, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern organic synthesis.

References

- 1. 905808-02-8|this compound|BLD Pharm [bldpharm.com]

- 2. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benchchem.com [benchchem.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde: A Strategic Building Block in Modern Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenated synthons, particularly benzaldehydes, serve as exceptionally versatile intermediates due to the reactive aldehyde handle and the nuanced electronic and steric properties imparted by the halogen substituents. Among these, 3-Fluoro-2-iodobenzaldehyde emerges as a compound of significant interest. The unique ortho-iodo, meta-fluoro substitution pattern offers a rich platform for synthetic diversification, enabling researchers to explore novel chemical space in drug discovery and advanced materials.

The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1] Concurrently, the iodine atom provides a reactive site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki, Sonogashira, and Heck reactions.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates critical physicochemical data, outlines representative synthetic strategies, details key applications, and provides robust safety and handling protocols. Given the specificity of this reagent, this guide leverages data from closely related isomers to present a holistic and practical framework for its use in the laboratory.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These data are crucial for reaction planning, purification, and long-term storage.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FIO | [2][3] |

| Molecular Weight | 250.01 g/mol | [2][3] |

| CAS Number | 905808-02-8 | [3] |

| Appearance | Powder or liquid | - |

| Purity | Typically ≥97% | - |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

-

The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around 10.0 ppm.

-

The aromatic protons will exhibit complex splitting patterns due to ³J (ortho), ⁴J (meta), and ⁵J (para) couplings, further complicated by coupling to the ¹⁹F nucleus. The proton ortho to the iodine will likely be the most downfield of the aromatic signals.

-

-

¹³C NMR: The carbon spectrum will display seven signals.

-

The aldehydic carbon will be the most downfield signal (approx. 190 ppm).

-

The carbon bearing the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

-

The carbon bearing the iodine atom (C-I) will be significantly shielded and appear further upfield compared to the other aromatic carbons, typically around 90-100 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 250.01. The isotopic pattern will be characteristic of a mono-iodinated compound.

Synthesis and Purification: A Representative Strategy

A robust and scalable synthesis is paramount for the practical application of any building block. While a specific, published protocol for this compound is elusive, a highly analogous and illustrative synthesis of the related isomer, 4-Fluoro-3-iodobenzaldehyde, is well-documented.[4] This process, involving the direct electrophilic iodination of a fluorobenzaldehyde precursor, highlights the key chemical principles applicable to the synthesis of the target molecule.

Experimental Protocol: Electrophilic Iodination

This protocol describes the synthesis of 4-Fluoro-3-iodobenzaldehyde and serves as a validated template for the synthesis of related isomers.

Reaction: Iodination of 4-Fluorobenzaldehyde

Caption: Representative synthesis of a fluoro-iodobenzaldehyde.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Trifluoromethanesulfonic acid (as acid medium)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 4-Fluorobenzaldehyde in an acid medium such as trifluoromethanesulfonic acid, add N-iodosuccinimide portion-wise at 0 °C under a nitrogen atmosphere.[4]

-

Reaction Execution: Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Experimental Choices:

-

Acid Medium: The use of a strong acid like trifluoromethanesulfonic acid is critical. It protonates the aldehyde, which deactivates the ring towards electrophilic substitution, but more importantly, it activates the NIS, making it a more potent iodinating agent ("I⁺" source).

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodine source because it is an easy-to-handle solid and a mild electrophilic iodinating agent. The 1.2 equivalents ensure the reaction goes to completion.

-

Aqueous Workup: The bicarbonate quench neutralizes the strong acid, while the thiosulfate wash is essential for removing any residual iodine or NIS, which can complicate purification and product stability.

Core Applications in Research and Development

The true value of this compound lies in its utility as a synthetic intermediate. The ortho-iodo group is primed for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups, while the aldehyde can be used in reductive aminations, Wittig reactions, or oxidations to build molecular complexity.

Workflow: Suzuki Coupling and Reductive Amination

The following workflow demonstrates how this compound could be used to synthesize complex, drug-like molecules. This is a representative pathway illustrating the compound's synthetic potential.

Caption: A potential two-step synthetic workflow using the title compound.

Field-Proven Insights: This two-step sequence is a workhorse in medicinal chemistry programs.

-

Suzuki Coupling: The reaction between the aryl iodide (this compound) and an arylboronic acid is highly reliable and tolerates a wide range of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃ or K₃PO₄) is crucial for optimizing yield and preventing side reactions like dehalogenation. The resulting biphenyl structure is a privileged scaffold in many approved drugs.

-

Reductive Amination: This reaction is one of the most efficient methods for forming C-N bonds. The aldehyde is first condensed with an amine to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred because it is less basic and more selective than other hydrides like NaBH₄, minimizing side reactions.

Handling, Storage, and Safety (EHS)

Proper handling of halogenated aromatic compounds is essential for laboratory safety. The following information is synthesized from data for this compound and its close structural isomers.

GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Self-Validating Safety Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Use spark-proof tools if the material is a solid. Keep away from strong oxidizing agents.

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If on Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block with significant potential for accelerating research in drug discovery and materials science. Its unique trifunctional nature—an aldehyde for derivatization, a stable fluorine for property modulation, and a reactive iodine for cross-coupling—provides a powerful toolkit for the synthetic chemist. While detailed public literature on this specific isomer is limited, a clear and reliable path for its synthesis, characterization, and application can be confidently established through the analysis of its close structural relatives. By adhering to the robust synthetic and safety protocols outlined in this guide, researchers can effectively and safely leverage the unique chemical attributes of this compound to construct novel and complex molecular architectures.

References

- 1. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [aromalake.com]

- 3. 905808-02-8|this compound|BLD Pharm [bldpharm.com]

- 4. WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 5. echemhub.com [echemhub.com]

- 6. Page loading... [guidechem.com]

3-Fluoro-2-iodobenzaldehyde chemical properties

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance, particularly for researchers, scientists, and professionals in drug development, lies in the unique interplay of its three functional groups: a reactive aldehyde, an electron-withdrawing fluorine atom, and an iodine atom that serves as an excellent handle for cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

The presence of ortho-iodine and meta-fluorine substituents on the benzaldehyde scaffold creates a unique electronic and steric environment. The aldehyde group provides a classical site for nucleophilic attack and chain extension, while the C-I bond is primed for participation in transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures. The fluorine atom, with its high electronegativity, modulates the reactivity of the aromatic ring and can significantly enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 905808-02-8 | [2][3] |

| Molecular Formula | C₇H₄FIO | [2][3][4] |

| Molecular Weight | 250.01 g/mol | [4] |

| Appearance | Powder or liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store in a tightly closed container, often at room temperature or 2-8°C. | [5][6] |

| SMILES | O=Cc1cccc(F)c1I | [2] |

While detailed spectral data requires experimental acquisition, typical spectroscopic characteristics can be inferred from its structure. The ¹H NMR spectrum would show distinct aromatic protons and a singlet for the aldehyde proton. The ¹³C NMR would display signals for the carbonyl carbon and the aromatic carbons, with characteristic C-F and C-I couplings. Mass spectrometry would confirm the molecular weight and isotopic pattern of iodine.

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared through multi-step synthesis. A common and illustrative laboratory-scale preparation involves the oxidation of the corresponding benzyl bromide, which is synthesized from a substituted toluene.

Experimental Protocol: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

This protocol describes the synthesis via bromination of the methyl group followed by oxidation to the aldehyde.

Step 1: Benzylic Bromination of 4-Fluoro-3-iodotoluene

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoro-3-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Execution : Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up : After cooling to room temperature, filter the reaction mixture through Celite to remove succinimide. The filter cake should be washed with a small amount of fresh solvent (e.g., benzene).

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-1-fluoro-2-iodobenzene, which often appears as a light brown oil and can be used in the next step without further purification.

Causality Insight: NBS is the reagent of choice for selective free-radical bromination at the benzylic position, leaving the aromatic ring untouched. Benzoyl peroxide acts as a radical initiator, which decomposes upon heating to start the chain reaction. CCl₄ is a classic non-polar solvent for such reactions.

Step 2: Oxidation to this compound

-

Reaction Setup : Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

-

Execution : Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and heat the mixture to 120°C for 90 minutes. This is a variation of the Kornblum oxidation.

-

Work-up : Cool the reaction mixture to room temperature and quench by adding water. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether (Et₂O).

-

Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. The resulting crude product can be purified by medium pressure liquid chromatography (MPLC) to afford the pure this compound.[7]

Causality Insight: In this step, DMSO serves as both the solvent and the oxidant. The bicarbonate acts as a base. The mechanism involves the displacement of the bromide by the oxygen atom of DMSO, followed by an elimination reaction to form the aldehyde.

Synthetic Workflow Diagram```dot

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Materials Science

Fluorinated benzaldehydes are crucial intermediates in the synthesis of pharmacologically active compounds. [1]this compound, with its multiple functional handles, is particularly valuable for constructing libraries of complex molecules for high-throughput screening.

-

Medicinal Chemistry : This building block is used to synthesize novel heterocyclic systems and other scaffolds for potential therapeutic agents. [8]For instance, it can serve as a precursor for inhibitors of key biological targets like kinases or proteases, where the strategic placement of substituents is critical for activity. The fluorine atom can enhance drug-like properties, while the ortho-iodo group allows for late-stage functionalization to explore structure-activity relationships (SAR). Analogous fluorinated salicylaldehydes have been used to create cobalt-salen complexes with anticancer activity. [9]* Materials Science : The rigid, well-defined structure of this molecule makes it a useful precursor for functional materials. Derivatives can be incorporated into polymers, liquid crystals, or organic semiconductors. [6][9]For example, Sonogashira coupling can be used to synthesize conjugated systems with interesting photophysical properties.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential.

-

Hazard Identification : This compound is classified as harmful and an irritant. It may be harmful if swallowed, inhaled, or in contact with skin. [10][11][12]It is known to cause skin irritation and serious eye irritation. [10][11][12]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood. [5][13]Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. [10][13]* Storage and Handling : Store in a cool, dry place in a tightly sealed container. [3][5]Avoid contact with strong oxidizing agents. [13]Ensure that eyewash stations and safety showers are readily accessible. [13]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]Do not allow the product to enter drains or soil. [5]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde, iodo, and fluoro groups. For chemists in drug discovery and materials science, it offers a reliable platform for constructing complex molecular architectures with a high degree of control. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the design and creation of novel functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 905808-02-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.905808-02-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. admin.heubach.com [admin.heubach.com]

- 6. 3,4-Difluoro-2-iodobenzaldehyde | Benchchem [benchchem.com]

- 7. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ossila.com [ossila.com]

- 10. 146137-83-9 Cas No. | 2-Fluoro-3-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 11. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1003709-57-6 Cas No. | 3-Fluoro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Fluoro-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the NMR spectral features of 3-Fluoro-2-iodobenzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this document provides a comprehensive theoretical analysis and prediction of its ¹H and ¹³C NMR spectra. The predictions are grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally related compounds. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar analytes is presented, ensuring a self-validating system for experimental replication.

Introduction: The Structural Significance of this compound

This compound belongs to the class of substituted benzaldehydes, which are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of three distinct substituents on the benzene ring—an aldehyde group, a fluorine atom, and an iodine atom—creates a unique electronic environment and a distinct substitution pattern that can be unambiguously characterized by NMR spectroscopy.

The aldehyde proton is a key diagnostic handle, while the aromatic protons provide detailed information about the substitution pattern through their chemical shifts and coupling constants. The fluorine and iodine atoms, with their differing electronegativity and steric bulk, exert significant influence on the chemical shifts of adjacent protons and carbon atoms. Understanding these influences is critical for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aldehydic proton and the three aromatic protons. The anticipated chemical shifts and coupling constants are based on the analysis of substituent effects in similar aromatic systems. The typical solvent for such an analysis is deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| -CHO | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-4 | 7.2 - 7.4 | t | JH4-H5 ≈ 7.8, JH4-F3 ≈ 8.0 | This proton is expected to be a triplet due to coupling with the adjacent H-5 and the fluorine at position 3. |

| H-5 | 7.5 - 7.7 | ddd | JH5-H4 ≈ 7.8, JH5-H6 ≈ 7.6, JH5-F3 ≈ 5.0 | This proton will appear as a doublet of doublet of doublets due to coupling with H-4, H-6, and the fluorine at position 3. |

| H-6 | 7.8 - 8.0 | d | JH6-H5 ≈ 7.6 | This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will lead to through-bond C-F coupling, which is a valuable tool for signal assignment.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted ⁿJCF (Hz) | Rationale |

| C=O | 189 - 192 | - | small | The carbonyl carbon is significantly deshielded. |

| C-1 | 135 - 138 | - | small | The carbon bearing the aldehyde group. |

| C-2 | 95 - 100 | - | ~20-30 | The carbon bearing the iodine atom is expected to be shielded due to the heavy atom effect. It will show a coupling to the fluorine at position 3. |

| C-3 | 160 - 165 | ~250-260 | - | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and exhibit a large one-bond C-F coupling constant. |

| C-4 | 115 - 120 | - | ~20-25 | This carbon is ortho to the fluorine and will show a two-bond C-F coupling. |

| C-5 | 138 - 142 | - | ~5-10 | This carbon is meta to the fluorine and will show a three-bond C-F coupling. |

| C-6 | 130 - 135 | - | ~2-5 | This carbon is para to the fluorine and will show a four-bond C-F coupling. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) TMS as an internal standard.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.

4.2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

4.3. ¹H NMR Data Acquisition

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full proton relaxation.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

4.4. ¹³C NMR Data Acquisition

-

Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100-110 ppm.

-

Acquisition Time: Use an acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualization of Key Concepts

5.1. Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

5.2. Experimental Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR data.

Conclusion

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of a Halogenated Building Block

3-Fluoro-2-iodobenzaldehyde is a versatile synthetic intermediate, prized in medicinal chemistry and materials science for the strategic placement of its halogen substituents. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility—the presence of fluorine and iodine on an aromatic aldehyde scaffold—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment.

1.1. Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow or gold crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 905808-02-8 | [2][3][4] |

| Molecular Formula | C₇H₄FIO | [2][4] |

| Molecular Weight | 250.01 g/mol | [4] |

| Appearance | Pale lemony gold crystalline powder | [1] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [6] |

1.2. Toxicological Data and Hazard Identification

While comprehensive toxicological data for this compound is not extensively documented, the available information from safety data sheets and studies on analogous compounds indicates that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |

Note: Acute toxicity classifications are based on data for structurally similar compounds and should be considered potential hazards.

The toxicological properties have not been fully investigated, and as such, all routes of exposure should be minimized.[1] Symptoms of exposure may include redness, itching, and blistering of the skin; severe eye irritation; and irritation of the respiratory tract.[1]

Section 2: The Pillars of Protection: PPE and Engineering Controls

A multi-layered approach to safety, combining personal protective equipment (PPE) with effective engineering controls, is paramount when handling this compound.

2.1. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[7]

-

Hand Protection: Chemically resistant gloves are mandatory. Given that breakthrough times can vary, it is advisable to consult the glove manufacturer's compatibility charts. Disposable nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves are recommended.

-

Skin and Body Protection: A lab coat is essential. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[7]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

2.2. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove or minimize the hazard at its source.

-

Chemical Fume Hood: All weighing and handling of this compound should be performed in a certified chemical fume hood to control airborne particulates and potential vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area and tested regularly.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined procedures is critical for minimizing the risk of exposure and accidents.

3.1. General Handling Practices

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

-

Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

-

Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

-

Work with Minimal Quantities: Use the smallest amount of the chemical necessary for the experiment.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9] Do not eat, drink, or smoke in the laboratory.

3.2. Handling Air- and Light-Sensitive Compounds

Given its chemical structure, this compound may be sensitive to air and light over time.

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) is recommended to prevent degradation.[6][10]

-

Light Protection: Store in a tightly sealed, opaque or amber container to protect from light.[6]

Section 4: Storage, Spills, and Disposal

Proper storage, emergency preparedness, and compliant disposal are integral components of the chemical safety lifecycle.

4.1. Storage

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

-

Container: Keep the container tightly closed and clearly labeled.[11]

-

Segregation: Store separately from incompatible chemicals.[8]

4.2. Spill and Leak Management

In the event of a spill, a calm and methodical response is crucial.

4.2.1. Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

4.2.2. Step-by-Step Spill Cleanup Protocol for a Solid Irritant

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[12]

-

Assess the Situation: Evaluate the extent of the spill and any immediate dangers. If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.[13]

-

Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[2]

-

Containment: For a solid spill, carefully prevent it from spreading.

-

Cleanup: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[2] Avoid raising dust. Carefully sweep the mixture into a designated, labeled hazardous waste container using non-sparking tools.[12]

-

Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[2]

-

Disposal: Seal the hazardous waste container and label it appropriately with the chemical name and associated hazards. Arrange for disposal through your institution's hazardous waste program.[14]

4.3. Disposal and Environmental Considerations

This compound is a halogenated organic compound and should be disposed of as hazardous waste.

-

Waste Collection: Collect waste material and any contaminated items in a clearly labeled, sealed container.

-

Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[15][16] Halogenated organic compounds are often subject to specific disposal requirements, which may include incineration at a licensed facility.[17]

-

Environmental Release: Do not allow the chemical to enter drains or the environment.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the modern chemist. However, its safe and effective use is contingent upon a deep-seated culture of safety. By understanding its properties, diligently employing protective measures, and adhering to established protocols, researchers can confidently harness its synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is the responsibility of every scientist to supplement this information with institution-specific training and a continuous commitment to safe laboratory practices.

References

- 1. aksci.com [aksci.com]

- 2. chemkleancorp.com [chemkleancorp.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 905808-02-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. aobchem.com [aobchem.com]

- 6. How To [chem.rochester.edu]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 9. nj.gov [nj.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. trustrade.ae [trustrade.ae]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. trdsf.com [trdsf.com]

- 14. westlab.com [westlab.com]

- 15. wku.edu [wku.edu]

- 16. View Document - California Code of Regulations [govt.westlaw.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

physical properties of 3-Fluoro-2-iodobenzaldehyde

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing practical, field-tested protocols for its handling and application.

Core Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a distinct isomer within the family of fluorinated and iodinated benzaldehydes. Its unique substitution pattern dictates its reactivity and physical behavior.

-

Systematic Name: this compound

-

CAS Number: 905808-02-8[1]

-

Molecular Weight: 250.01 g/mol [2]

-

Structure (SMILES): O=Cc1cccc(F)c1I

-

InChI Key: InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine atom—on the benzene ring makes this molecule a valuable synthon. The electron-withdrawing nature of the aldehyde and fluorine, combined with the reactivity of the carbon-iodine bond in cross-coupling reactions, provides multiple avenues for synthetic elaboration.

Physicochemical Properties: A Comparative Overview

The physical properties of a compound govern its handling, purification, and reaction conditions. While some experimental data for this compound is available, other parameters are inferred from structurally similar compounds.

| Property | Value | Source / Context |

| Physical State | Solid (Expected) | Based on related isomers like 6-Fluoro-2-iodobenzaldehyde (off-white powder)[3] and 2-Iodobenzaldehyde (solid). |

| Melting Point | Data not available | The melting points of isomers vary, e.g., 6-Fluoro-2-iodobenzaldehyde is 36-40 °C[3]. Experimental determination is required. |

| Boiling Point | 262.3°C at 760 mmHg | [1] |

| Density | Data not available | For comparison, the related liquid 3-Fluorobenzaldehyde has a density of 1.17 g/mL at 25 °C[4]. |

| Refractive Index | 1.64 | [1] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, methanol, DMSO, and ethyl acetate, and insoluble in water, typical for aromatic aldehydes. |

Expert Insight: The high boiling point is characteristic of aromatic compounds with heavy atoms like iodine, which increase intermolecular van der Waals forces. The lack of a published melting point highlights the specialized nature of this reagent and underscores the importance of in-house characterization by researchers upon receiving a new batch.

Spectroscopic Signature for Structural Verification

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) and one singlet for the aldehydic proton further downfield (approx. 9.9-10.4 ppm). The coupling patterns (doublets, triplets, or multiplets) and coupling constants (J-values) will be complex due to ¹H-¹H and ¹H-¹⁹F interactions. The aldehydic proton signal is a key diagnostic peak. For reference, the aldehydic proton of 3-Fluorobenzaldehyde appears at 10.00 ppm[5].

-

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The aldehydic carbon (C=O) will be the most downfield signal (typically 185-195 ppm). The carbon directly bonded to iodine will be shifted upfield due to the heavy atom effect, while the carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

-

¹⁹F NMR (Fluorine NMR): This experiment is crucial for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the strong C=O (carbonyl) stretch of the aldehyde, expected around 1690-1715 cm⁻¹. Additional key bands include C-H stretches of the aldehyde (~2820 and ~2720 cm⁻¹) and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 250. A characteristic M-1 peak (loss of the aldehydic proton) is also common. The isotopic pattern will not be significantly complex as fluorine is monoisotopic and iodine's second isotope is of very low abundance.

The following diagram illustrates the relationship between the molecule's structure and the expected spectroscopic data points used for its identification.

Caption: Correlation of molecular structure with key spectroscopic data.

Safety, Handling, and Storage Protocols

Authoritative safety data for this specific CAS number is sparse. Therefore, a conservative approach based on the known hazards of structurally related compounds, such as 2-fluoro-3-iodobenzaldehyde and other halo-benzaldehydes, is mandated.[6][7][8]

4.1 Hazard Identification

-

GHS Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Hazard Statements (Anticipated):

4.2 Protocol for Safe Handling and Storage

This protocol is designed as a self-validating system to minimize exposure and maintain compound integrity.

-

Engineering Controls:

-

Causality: The compound is expected to be an irritant and potentially harmful if inhaled as a dust or vapor.

-

Action: Always handle this chemical inside a certified chemical fume hood with sufficient airflow. An emergency eyewash station and safety shower must be readily accessible.[9]

-

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Causality: Avoids aerosolization of the solid and accidental ingestion.

-

Action: Avoid creating dust when weighing or transferring. Use spark-proof tools if there is any concern about flammable solvents being present. Do not eat, drink, or smoke in the handling area.[9][11] Wash hands thoroughly after handling.[12]

-

-

Storage Conditions:

The following workflow diagram visualizes the mandatory steps for handling this chemical reagent in a research environment.

Caption: Standard Operating Procedure workflow for handling chemical reagents.

A Note on Purification

Purity is critical for reproducible results in drug development. While a specific protocol for this compound is not published, a general procedure for purifying related aromatic aldehydes can be adapted from synthetic literature.[14]

General Purification Workflow (Post-Synthesis):

-

Work-up: The crude reaction mixture is typically quenched with water.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.

-

Washing: The combined organic layers are washed with water and then brine to remove water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The resulting crude solid or oil is purified using medium-pressure liquid chromatography (MPLC) or flash column chromatography on a silica gel stationary phase. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically employed to elute the final product. The pure fractions are identified by thin-layer chromatography (TLC), combined, and concentrated to yield the purified this compound.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its key physical characteristics include a high boiling point of 262.3°C and a refractive index of 1.64.[1] While comprehensive experimental data is not fully available in public literature, its chemical behavior, spectroscopic fingerprints, and safety profile can be reliably inferred from established chemical principles and data from its isomers. Adherence to rigorous safety and handling protocols is essential for its use in synthesizing novel compounds for the pharmaceutical and material science sectors. This guide serves as an authoritative resource for researchers, enabling them to utilize this potent building block with confidence and safety.

References

- 1. Page loading... [guidechem.com]

- 2. 905808-02-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Fluorobenzaldehyde | 456-48-4 [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 146137-83-9 Cas No. | 2-Fluoro-3-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 14. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 3-Fluoro-2-iodobenzaldehyde for Advanced Research Applications

This guide provides an in-depth technical overview of 3-Fluoro-2-iodobenzaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. This document offers a detailed exploration of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 905808-02-8) is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to an aldehyde group, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it a valuable precursor for the synthesis of novel therapeutic agents and advanced materials. The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the iodo group serves as a reactive handle for a variety of cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 905808-02-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₇H₄FIO | --INVALID-LINK--[1] |

| Molecular Weight | 250.01 g/mol | --INVALID-LINK--[1] |

| Appearance | Powder or liquid | --INVALID-LINK--[2] |

| Purity | Typically ≥95-98% | --INVALID-LINK--[1] |

| Storage | Store in a tightly closed container in a dark place, under an inert atmosphere, at 2-8°C. | --INVALID-LINK--[3] |

Note: Physical properties such as boiling and melting points are not consistently reported and should be confirmed with the supplier's Certificate of Analysis.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to larger quantities for scale-up synthesis.

| Supplier | Purity | Available Quantities |

| Alachem Co., Ltd. | ≥98% | Inquire for details. |

| Amadis Chemical Co., Ltd. | 97% | From 10 mg. |

| BLD Pharm | Inquire for details. | Inquire for details. |

| Dabos | Inquire for details. | 1g and other sizes.[4] |

| 2a biotech | 96%+ | Inquire for details.[5] |

It is highly recommended to request a Certificate of Analysis (COA) from the supplier to verify the purity and identity of the compound before use.[1]

Synthesis of this compound: A Practical Approach

While several synthetic routes to ortho-halo benzaldehydes exist, a reliable and practical two-step approach for the preparation of this compound involves the synthesis of the corresponding benzyl alcohol followed by a selective oxidation. This method avoids harsh conditions and offers good yields.

Synthetic Workflow Overview

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of (3-fluoro-2-iodophenyl)methanol

This step utilizes a directed ortho-metalation strategy, where the fluorine atom directs the lithiation to the adjacent position, followed by quenching with an electrophile (formaldehyde).

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-fluoro-2-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add dry paraformaldehyde (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, (3-fluoro-2-iodophenyl)methanol, can be purified by column chromatography on silica gel.

Causality: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial for efficient deprotonation at the ortho position to the fluorine atom without side reactions. Paraformaldehyde serves as a convenient and effective source of formaldehyde for the formylation step.

Step 2: Oxidation to this compound

The selective oxidation of the benzylic alcohol to the aldehyde is achieved using activated manganese dioxide (MnO₂), a mild and efficient oxidizing agent for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the (3-fluoro-2-iodophenyl)methanol (1.0 eq.) obtained from the previous step in a suitable solvent such as dichloromethane or chloroform.

-

Oxidation: Add activated manganese dioxide (5-10 eq. by weight) to the solution. The amount of MnO₂ may need to be optimized depending on its activity.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Causality: Manganese dioxide is a preferred oxidant for this transformation as it selectively oxidizes benzylic and allylic alcohols to the corresponding aldehydes without over-oxidation to carboxylic acids.[6][7][8] The reaction is typically clean, and the workup is straightforward, involving simple filtration.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The presence of the iodine atom allows for facile participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

References

- 1. 905808-02-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound, CasNo.905808-02-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 905808-02-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 1G - PC49374-1G [dabos.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of benzyl alcohol to benzaldehyde over MnOx/sepiolite catalysts | Vietnam Journal of Chemistry [vjs.ac.vn]

- 8. ajgreenchem.com [ajgreenchem.com]

The Strategic Deployment of 3-Fluoro-2-iodobenzaldehyde Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among these, benzaldehyde derivatives serve as exceptionally versatile building blocks due to the reactive aldehyde group, which provides a gateway for a myriad of chemical transformations.[1] The introduction of halogen atoms, particularly fluorine and iodine, onto the benzaldehyde ring further enhances its utility, offering medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The fluorine atom, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[2][3] Concurrently, the iodine atom in a molecule like 3-fluoro-2-iodobenzaldehyde serves as a highly versatile synthetic handle. Its propensity to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse molecular fragments, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5] This guide provides an in-depth exploration of this compound and its structural analogs, focusing on synthetic strategies, key chemical transformations, and their application in the development of targeted therapeutics, with a particular emphasis on kinase and PARP inhibitors.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is paramount for its utilization as a building block. While a definitive, high-yielding one-step synthesis from simple precursors is not extensively documented, several logical and experimentally supported strategies can be employed. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] This method leverages the ability of a directing metalation group (DMG) to chelate with an organolithium base, thereby directing deprotonation to the adjacent ortho position. In the context of 3-fluorobenzaldehyde, the aldehyde group itself is not a suitable DMG. Therefore, a protection-functionalization-deprotection sequence is necessary.

Experimental Protocol: Synthesis via Directed ortho-Metalation

-

Protection of the Aldehyde:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add a suitable protecting group reagent such as N,N'-dimethylethylenediamine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the aminal.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure to yield the crude protected 3-fluorobenzaldehyde.

-

-

Directed ortho-Lithiation and Iodination:

-

Dissolve the protected 3-fluorobenzaldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

-

Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add a solution of iodine (I₂) (1.3 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Deprotection:

-

Quench the reaction by the slow addition of an aqueous solution of oxalic acid.

-

Stir the mixture vigorously for 4-6 hours at room temperature to hydrolyze the aminal.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

-

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Sandmeyer Reaction

The Sandmeyer reaction provides a classical yet effective method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This approach would commence with a suitably substituted aniline.

Plausible Synthetic Route via Sandmeyer Reaction:

A potential route involves the diazotization of 2-amino-6-fluorobenzaldehyde followed by treatment with potassium iodide. The starting material, 2-amino-6-fluorobenzaldehyde, can be synthesized from commercially available precursors. This multi-step process, while longer, can be advantageous for large-scale synthesis where the handling of organolithium reagents is less desirable.

Part 2: Elaboration of the Core Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of the this compound scaffold is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than a carbon-fluorine bond, allowing for highly selective transformations at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for the formation of biaryl structures, which are prevalent motifs in many kinase inhibitors.[11][12] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask under a positive flow of argon.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-aryl-3-fluorobenzaldehyde analog.

-

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes.[4][13] These motifs are valuable for extending the molecular framework and can serve as precursors for further transformations.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup:

-

In a sealed tube, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a solvent such as anhydrous triethylamine or a mixture of THF and triethylamine.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (3 mol%), and the copper(I) co-catalyst, CuI (6 mol%), under an argon atmosphere.

-

-

Reaction Execution:

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

-